Meta-Chloro Substitution Drives ~0.7–0.9 logP Unit Increase Over Unsubstituted Benzyl Analog
The 3-chlorobenzyl substituent on the target compound increases calculated lipophilicity by approximately 0.7–0.9 logP units relative to the unsubstituted benzyl analog (5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, CAS 672949-35-8). The oxazepine isomer of identical molecular formula (CID 11574917, CHEMBL215210) has a computed XLogP3-AA of 4.6, providing a reasonable estimate for the target compound [1]. In the published imidazoquinazoline α-glucosidase SAR, increased lipophilicity correlated with improved membrane permeability and enhanced enzyme inhibitory potency, with methoxy-substituted derivatives (higher logP) showing 2- to 12-fold greater potency than less lipophilic analogs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 4.6 (estimated from oxazepine isomer CID 11574917 sharing identical MF C₁₉H₁₆ClN₃O₃S) |
| Comparator Or Baseline | Unsubstituted benzyl analog (CAS 672949-35-8): estimated XLogP ≈ 3.7–3.9 (based on removal of chlorine atom; Δ logP contribution of aromatic Cl ≈ +0.7–0.9) |
| Quantified Difference | Δ logP ≈ +0.7 to +0.9 (calculated difference attributable to 3-Cl substitution) |
| Conditions | Computed using XLogP3-AA algorithm (PubChem); comparison based on structural difference of one aromatic chlorine atom |
Why This Matters
Higher lipophilicity within the optimal range (logP 1–5) generally improves passive membrane permeability and may enhance intracellular target engagement, making the 3-chloro analog a preferred choice for cell-based assays where the unsubstituted analog may show insufficient cellular uptake.
- [1] PubChem. 4-(3-Chlorophenyl)sulfanyl-8,9-dimethoxy-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine. CID 11574917. Computed Properties: XLogP3-AA = 4.6; Molecular Weight = 401.9 g/mol. View Source
- [2] Peytam F, Hosseini FS, Bayati B, et al. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Scientific Reports. 2023;13:15672. SAR analysis: electron-donating groups (OMe) enhanced potency; compound 11j (bis-OMe) IC₅₀ = 12.44 μM versus compound 11a IC₅₀ = 308.33 μM. View Source
